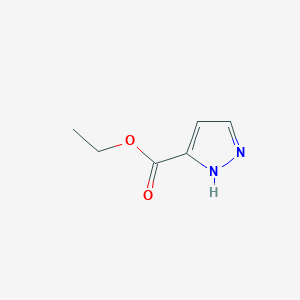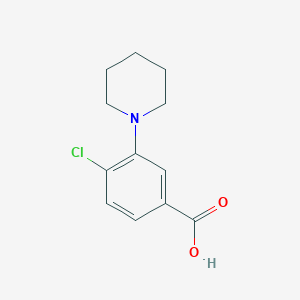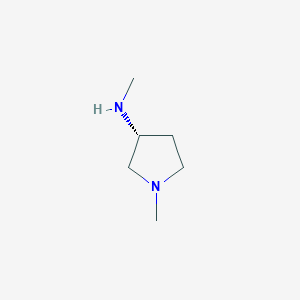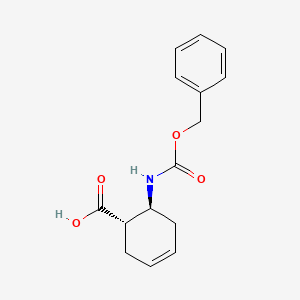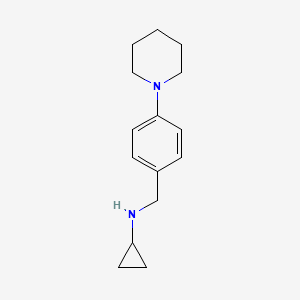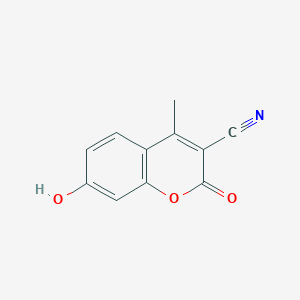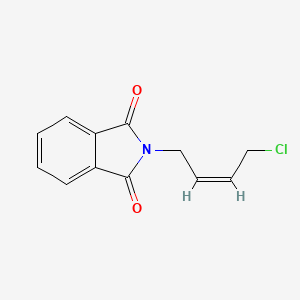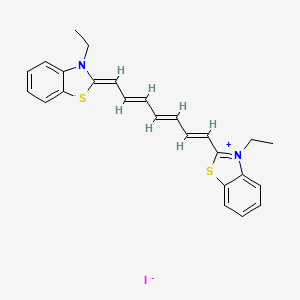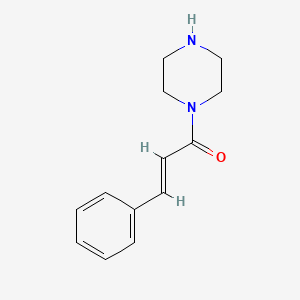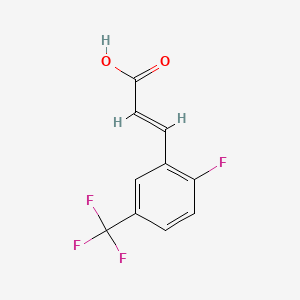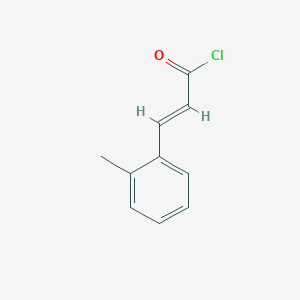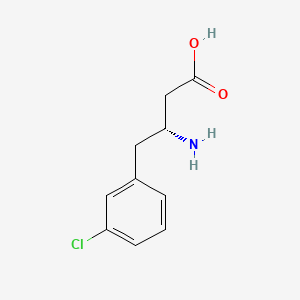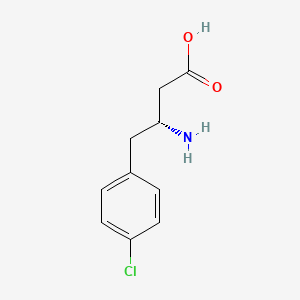
6-(4-Nitrophenyl)pyridazin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-(4-Nitrophenyl)pyridazin-3-ol” is a chemical compound with the molecular formula C10H7N3O3 . It is a derivative of pyridazine, which is a heterocyclic compound containing two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyridazine derivatives like “6-(4-Nitrophenyl)pyridazin-3-ol” has been explored in various studies . Pyridazine-based systems have been utilized in medicinal chemistry against a range of biological targets and physiological effects .Molecular Structure Analysis
The molecular structure of “6-(4-Nitrophenyl)pyridazin-3-ol” consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms at the 1 and 2 positions .Chemical Reactions Analysis
Pyridazine derivatives have been shown to participate in a wide range of chemical reactions . For instance, the catalytic reduction of 4-nitrophenol has been used as a benchmark reaction to assess the activity of nanostructured materials .科学的研究の応用
Chemical Reactivity and Synthesis
The reactivity of pyridazinone derivatives, including those related to 6-(4-Nitrophenyl)pyridazin-3-ol, has been a subject of study in synthetic chemistry. For instance, studies have shown that derivatives of pyridazinones, including those with nitrophenyl groups, can react with hydrazines under acidic conditions to yield various products such as hydrazones, pyrazolines, or pyridazinones, depending on the reaction conditions. This variability in product formation highlights the compound's utility in synthetic organic chemistry for generating diverse molecular structures (Figueroa et al., 2006). Similarly, the synthesis of pyridazine derivatives from 4-nitrophenyl-1-piperidinostyrene demonstrates the potential for creating complex molecules, including oxadiazole, 1,2,3-triazole, and 4-aminopyrazole derivatives, which could have various applications in material science and pharmaceutical research (Abdallah et al., 2007).
Molecular Structure Analysis
The study of molecular and crystal structures of compounds related to 6-(4-Nitrophenyl)pyridazin-3-ol provides insights into their physical and chemical properties. For example, the analysis of vibrational spectra, crystal structure, and quantum chemical calculations of nitrophenylpyridine derivatives reveals details about their molecular conformation and interactions, such as hydrogen bonding patterns, which are crucial for understanding their reactivity and potential applications in designing new materials or drugs (Kucharska et al., 2013).
Material Science and Engineering
In the field of materials science, pyridazine and pyridazinone derivatives, including those with 4-nitrophenyl groups, have been explored for their potential in creating new materials with desirable properties. For instance, the synthesis of novel thieno[2,3-c]pyridazines and their evaluation for antibacterial activity highlight the potential of these compounds in developing new antimicrobial materials or coatings, which could have significant implications in medical devices and healthcare settings (Al-Kamali et al., 2014).
Photophysical Properties and Photochemistry
The photophysical properties of nitrophenylpyridine derivatives have been investigated for their potential applications in photochemistry and photophysics. Studies on the intramolecular electron transfer in some nitrophenyldihydropyridines suggest their utility in designing new photoinduced electron-transfer systems, which could be valuable in developing novel photovoltaic materials or photochemical reaction catalysts (Fasani et al., 2006).
特性
IUPAC Name |
3-(4-nitrophenyl)-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3/c14-10-6-5-9(11-12-10)7-1-3-8(4-2-7)13(15)16/h1-6H,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBFYMXTFYZVAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Nitrophenyl)pyridazin-3-ol | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

